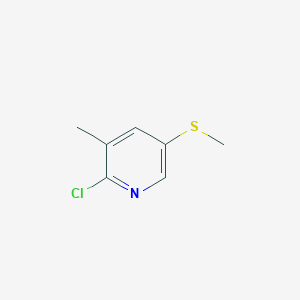

2-Chloro-3-methyl-5-(methylthio)pyridine

概要

説明

“2-Chloro-3-methyl-5-(methylthio)pyridine” is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of organolithium reagents . Another method involves the reaction of 2-chloro-5-methylpyridine with anhydrous Na2SO4, which is then filtered, concentrated, and purified to yield “this compound” as a colorless oil .Molecular Structure Analysis

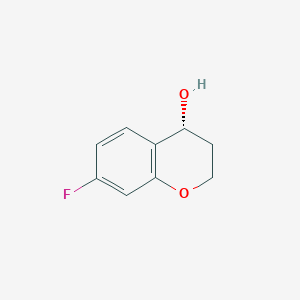

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom attached at the 2nd position, a methyl group at the 3rd position, and a methylthio group at the 5th position .Chemical Reactions Analysis

“this compound” is a pesticide intermediate . It can be used in the synthesis of various other compounds .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 173.67 .科学的研究の応用

Synthesis and Structural Analysis

2-Chloro-3-methyl-5-(methylthio)pyridine has been the subject of various research studies, primarily focused on its synthesis and structural characterization. Notably, researchers have explored the synthesis of various pyridine derivatives, including the creation of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines, which involved reactions of substituted 2-(chloromethyl)-pyridine with substituted imidazole-2-thione or pyrimidine-2-thiol. The molecular structures of these compounds were confirmed through single-crystal X-ray diffraction analyses (Ma et al., 2016).

Additionally, the preparation of 2-chloro-5-methyl-pyridine in an airlift loop reactor was studied to optimize the yield and determine the best operational conditions, highlighting the importance of this compound in chemical synthesis (Jianping et al., 2003).

Chemical Modifications and Derivatives

Further studies focused on chemical modifications and the creation of various derivatives of this compound. For instance, the synthesis of (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates was explored, starting from 2-chloro-5-methylpyridine. This compound exhibited significant herbicidal activity on rape (Brassica napus) at specific doses, indicating its potential application in agriculture (Wang et al., 2004).

Bioactivity and Applications

The bioactivity and potential applications of compounds derived from this compound were also subjects of research. For instance, the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones was investigated, and some of these compounds showed moderate insecticidal and fungicidal activities, revealing their potential use in pest control (Zhu & Shi, 2011).

Safety and Hazards

“2-Chloro-3-methyl-5-(methylthio)pyridine” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

将来の方向性

“2-Chloro-3-methyl-5-(methylthio)pyridine” can be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is also the raw material of pesticide products such as imidacloprid and acetamiprid .

Relevant Papers There are several papers related to “this compound”. These papers discuss its synthesis, use as a pesticide intermediate, and other aspects .

作用機序

Mode of Action

It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Chloro-3-methyl-5-(methylthio)pyridine may interact with its targets through the formation of new carbon-carbon bonds .

Biochemical Pathways

Its involvement in suzuki–miyaura coupling suggests that it may play a role in pathways involving carbon–carbon bond formation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that temperature and atmospheric conditions may affect its stability .

特性

IUPAC Name |

2-chloro-3-methyl-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFRHMIDLVVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)

![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)

![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)

![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)